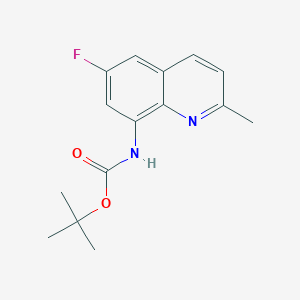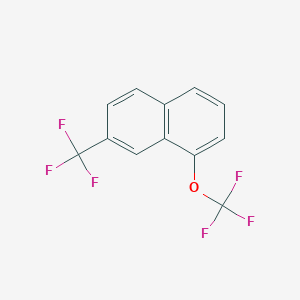![molecular formula C17H12O4 B11847605 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- CAS No. 49753-40-4](/img/structure/B11847605.png)
4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of an acetyloxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-benzopyran-4-one and 4-hydroxyacetophenone.
Acetylation: The hydroxyl group of 4-hydroxyacetophenone is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-acetyloxyacetophenone.
Condensation Reaction: The acetylated product is then subjected to a condensation reaction with 4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the desired compound, 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzopyran derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the acetyloxy group.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-phenyl-: A similar compound with an acetyloxy group at a different position.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: A hydroxylated and methoxylated derivative.
Uniqueness
4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- is unique due to the specific placement of the acetyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
49753-40-4 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
[4-(4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-13-8-6-12(7-9-13)17-10-15(19)14-4-2-3-5-16(14)21-17/h2-10H,1H3 |
InChI-Schlüssel |
NTLXENIZXWZRJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)


![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)



![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)



![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)

